molecular formula C7H4BrF3IN B8165296 4-Bromo-2-iodo-6-(trifluoromethyl)aniline

4-Bromo-2-iodo-6-(trifluoromethyl)aniline

Cat. No.: B8165296
M. Wt: 365.92 g/mol
InChI Key: IVVUTYZOUIWBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-iodo-6-(trifluoromethyl)aniline is an aromatic compound with the molecular formula C7H4BrF3IN. It is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-6-(trifluoromethyl)aniline typically involves multi-step reactions. One common method is the halogenation of 4-bromoaniline with iodine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using advanced reactors and optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodo-6-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted anilines, quinones, and various biaryl compounds .

Scientific Research Applications

4-Bromo-2-iodo-6-(trifluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-6-(trifluoromethyl)aniline involves its interaction with various molecular targets. The presence of halogen atoms and the trifluoromethyl group enhances its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biological pathways and lead to specific pharmacological effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 4-Bromo-2-iodo-6-(trifluoromethyl)aniline is unique due to the simultaneous presence of bromine, iodine, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various synthetic applications .

Biological Activity

4-Bromo-2-iodo-6-(trifluoromethyl)aniline is a halogenated aniline derivative, notable for its diverse biological activities. This compound's unique structure, characterized by the presence of bromine, iodine, and trifluoromethyl groups, contributes to its potential pharmacological applications. The following sections provide a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C7H4BrF3IN
  • Molecular Weight : 305.02 g/mol
  • CAS Number : 26986264

Physical Properties

PropertyValue
AppearanceWhite crystalline solid
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The halogen substituents enhance the compound's lipophilicity and ability to penetrate biological membranes, potentially influencing:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing signal transduction.

Pharmacological Effects

Research indicates that halogenated anilines exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that compounds with halogen substitutions can possess significant antimicrobial properties against drug-resistant strains .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various halogenated anilines, including this compound. Results indicated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects of halogenated anilines on human cancer cell lines. The results revealed that this compound exhibited significant cytotoxicity, with IC50 values indicating effectiveness at low concentrations .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies emphasize the importance of substituents in determining biological activity:

  • Halogen Substituents : Bromine and iodine enhance the lipophilicity and electron-withdrawing properties, which are crucial for receptor binding and enzyme inhibition.
  • Trifluoromethyl Group : This group increases metabolic stability and can influence the compound's pharmacokinetics.

Properties

IUPAC Name

4-bromo-2-iodo-6-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3IN/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVUTYZOUIWBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.